Di-O-glycinoylcurcumin Dihydrochloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N2O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate |
InChI |
InChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+ |
InChI Key |
PQKWQYCQFFFWCA-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Prodrug Design Principles for Di O Glycinoylcurcumin Dihydrochloride
Chemical Synthesis Pathways and Strategies
Esterification Reactions for Glycinoyl Conjugation
The core of the synthesis lies in the formation of ester linkages between the two phenolic hydroxyl groups of curcumin (B1669340) and the carboxyl groups of two glycine (B1666218) molecules. A common and effective method for this transformation is a solution-phase synthesis employing an N-protected glycine derivative.
A widely adopted procedure involves the following key steps:
Protection of Glycine: The amino group of glycine is first protected to prevent it from participating in unwanted side reactions during the esterification process. A common protecting group is the phthaloyl group, which can be introduced by reacting glycine with phthalic anhydride. This reaction yields N-phthaloyl glycine.
Activation of the Carboxyl Group: The carboxylic acid group of N-phthaloyl glycine is then activated to make it more reactive towards the phenolic hydroxyl groups of curcumin. A standard method for this activation is the conversion of the carboxylic acid to an acid chloride using a reagent such as thionyl chloride (SOCl₂). This reaction produces N-phthaloyl-glycinoyl chloride.
Esterification with Curcumin: The N-phthaloyl-glycinoyl chloride is then reacted with curcumin in the presence of a base, typically a non-nucleophilic amine like pyridine, which also serves as the solvent. The reaction is generally stirred at room temperature for several hours. The molar ratio of the N-phthaloyl-glycinoyl chloride to curcumin is typically in excess to ensure complete di-esterification.
Deprotection: Following the successful esterification, the phthaloyl protecting group is removed from the glycine moieties. This is commonly achieved by treating the di-esterified curcumin with a mixture of ammonia (B1221849) and pyridine. This step regenerates the free amino groups of the glycinoyl residues, yielding Di-O-glycinoylcurcumin.
Salt Formation for Dihydrochloride (B599025) Species
To enhance the aqueous solubility and stability of the Di-O-glycinoylcurcumin, it is converted into its dihydrochloride salt. This is a standard procedure for compounds bearing basic amino groups. The free base of Di-O-glycinoylcurcumin is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethanol. Anhydrous hydrogen chloride, either as a gas bubbled through the solution or as a solution in an organic solvent, is then added. The Di-O-glycinoylcurcumin Dihydrochloride, being an ionic salt, is typically insoluble in non-polar organic solvents and will precipitate out of the solution. The resulting solid can then be collected by filtration, washed with the organic solvent to remove any unreacted starting material, and dried under vacuum.
Optimization of Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Molar Ratio (Curcumin:N-phthaloyl-glycinoyl chloride) | 1:2.2 | 1:2.5 | 1:3.0 | Higher excess of the acylating agent can lead to higher yields but may require more extensive purification. |
| Temperature (°C) | 25 (Room Temp) | 40 | 60 | Room temperature is often sufficient and minimizes degradation. Higher temperatures may speed up the reaction but can lead to impurities. |
| Reaction Time (hours) | 6 | 8 | 12 | Reaction progress is monitored by TLC to determine the optimal time for completion. |
| Deprotection Time (hours) | 4 | 6 | 8 | Sufficient time is required for the complete removal of the protecting groups. |
The purification of the final product is crucial and is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of solvents such as dichloromethane (B109758) and methanol. The yield of the purified Di-O-glycinoylcurcumin can vary, with reported yields in the range of 40-50% for similar di-amino acid esters of curcumin. The subsequent salt formation is generally a high-yielding step.
The Prodrug Concept Applied to Curcumin Bioavailability Enhancement
The design of this compound as a prodrug is a deliberate strategy to overcome the inherent biopharmaceutical challenges associated with curcumin. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.
Design Rationale for Bioreversible Linkages
The ester bonds connecting the glycine molecules to curcumin are the key to its function as a prodrug. These ester linkages are designed to be bioreversible, meaning they are stable enough to allow for absorption and distribution of the prodrug, but are susceptible to cleavage in the body to release the parent curcumin molecule at the desired site of action.
The rationale for using ester linkages includes:
Increased Aqueous Solubility: The introduction of the ionizable amino groups of glycine, particularly in their hydrochloride salt form, significantly increases the water solubility of the curcumin molecule. This is a major advantage over the highly lipophilic and poorly soluble parent compound.
Improved Stability: The esterification of the phenolic hydroxyl groups can protect the curcumin molecule from rapid degradation in the gastrointestinal tract and first-pass metabolism in the liver.
Enzymatic Cleavage: The ester bonds are substrates for endogenous esterase enzymes, which are abundant in the plasma, liver, and other tissues. This enzymatic hydrolysis is the primary mechanism for the release of active curcumin from the prodrug.
Theoretical Frameworks for Prodrug Activation and Parent Drug Release
The activation of the Di-O-glycinoylcurcumin prodrug and the subsequent release of curcumin are governed by both enzymatic and, to a lesser extent, pH-mediated hydrolysis of the ester linkages.
Enzymatic Hydrolysis: The primary mechanism for the release of curcumin is through the action of carboxylesterases. These enzymes catalyze the hydrolysis of the ester bond, yielding curcumin and glycine. The rate of this enzymatic cleavage is dependent on several factors, including the specific type of esterase, the structure of the prodrug, and its concentration. The hydrolysis is expected to proceed in a stepwise manner, with one glycinoyl group being cleaved first to form a mono-glycinoylcurcumin intermediate, which is then further hydrolyzed to release the second curcumin hydroxyl group.
pH-Mediated Hydrolysis: While enzymatic hydrolysis is the dominant pathway, the ester linkages can also undergo chemical hydrolysis, the rate of which is dependent on the pH of the surrounding environment. In the acidic environment of the stomach, the ester bonds are relatively stable. However, in the neutral to slightly alkaline conditions of the small intestine and blood plasma, the rate of hydrolysis can increase. The presence of the free amino group in the glycinoyl moiety can also influence the rate of hydrolysis through intramolecular catalysis, although this is generally less significant than enzymatic cleavage.
The synthesis of this compound, a prodrug of curcumin, is designed to enhance the parent molecule's bioavailability by improving its aqueous solubility and metabolic stability. The core of this strategy involves the esterification of curcumin's two phenolic hydroxyl groups with glycine, an amino acid. This modification transiently masks the hydrophilic phenolic groups, thereby altering the physicochemical properties of curcumin. The subsequent conversion to the dihydrochloride salt further enhances water solubility.
A general approach to the synthesis of curcumin-amino acid esters involves the use of protected amino acids to prevent self-polymerization and other side reactions. For the synthesis of Di-O-glycinoylcurcumin, N-protected glycine, such as N-(tert-butoxycarbonyl)glycine (Boc-glycine), is typically activated and then reacted with curcumin in the presence of a coupling agent.
The reaction scheme generally proceeds as follows:
Activation of N-protected Glycine: The carboxylic acid group of Boc-glycine is activated to facilitate ester bond formation. This can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Esterification: The activated Boc-glycine is then reacted with curcumin in an appropriate organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature. The stoichiometry of the reactants is controlled to favor the formation of the diester.
Deprotection: Following the successful formation of the di-Boc-glycinoylcurcumin intermediate, the Boc protecting groups are removed from the glycine moieties. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane.
Salt Formation: The final step involves the formation of the dihydrochloride salt. This is typically accomplished by treating the deprotected di-O-glycinoylcurcumin with a solution of hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the desired product.
The prodrug design principle behind this compound is centered on leveraging the physiological environment to release the active curcumin molecule. The ester linkages are designed to be susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma and various tissues. Upon administration, the highly water-soluble dihydrochloride salt is expected to dissolve readily in physiological fluids. Subsequently, enzymatic cleavage of the glycinoyl esters would regenerate the parent curcumin molecule at the site of action. The glycine promoieties are endogenous and generally recognized as safe.
Comparative Analysis with Other Curcumin Derivatization Strategies
The derivatization of curcumin is a widely explored strategy to overcome its inherent limitations of poor bioavailability. Di-O-glycinoylcurcumin represents an amino acid ester prodrug approach, which can be compared with other significant derivatization strategies.
| Derivatization Strategy | Key Features | Advantages | Disadvantages |
| Amino Acid Esters (e.g., Di-O-glycinoylcurcumin) | Esterification of phenolic hydroxyls with amino acids. | Improved aqueous solubility (especially as salts), potential for targeted delivery via amino acid transporters, enzymatic release of parent drug. | Potential for rapid hydrolysis in the bloodstream before reaching the target site, potential for altered pharmacological activity of the conjugate itself. |
| Succinate (B1194679) Esters | Esterification of phenolic hydroxyls with succinic anhydride. | Increased water solubility, improved stability in gastrointestinal fluids. | The succinate moiety may influence the overall pharmacological profile, and the rate of hydrolysis can vary. |
| Phosphate (B84403) Esters | Phosphorylation of the phenolic hydroxyl groups. | Significantly enhanced water solubility, potential for release of curcumin by phosphatases. | Can be challenging to synthesize, and the phosphate group may alter cellular uptake mechanisms. |
| Glucuronide Conjugates | Attachment of glucuronic acid to the phenolic hydroxyls. | Mimics a natural metabolic pathway, potentially improving systemic circulation time. | The conjugate itself may have different biological activities, and the release of curcumin depends on the activity of β-glucuronidase. |
| Polymeric Conjugates (e.g., PEGylation) | Covalent attachment of polymers like polyethylene (B3416737) glycol (PEG). | Increased half-life in circulation, improved solubility, and reduced immunogenicity. | Can lead to reduced cellular uptake and activity of the parent drug, potential for accumulation of the polymer. |
Characterization Techniques in Synthetic Organic Chemistry for Conjugates
The structural confirmation of synthesized conjugates like this compound relies on a combination of modern spectroscopic techniques.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are indispensable tools for the structural elucidation of curcumin conjugates.
¹H NMR: In the ¹H NMR spectrum of this compound, the successful esterification would be confirmed by the appearance of new signals corresponding to the methylene (B1212753) protons of the glycine moieties. These would typically appear as singlets or multiplets in the range of 3.5-4.5 ppm. The disappearance of the phenolic hydroxyl protons of curcumin (which are often broad singlets) would also indicate successful derivatization. The characteristic signals of the curcumin backbone, including the methoxy (B1213986) groups, aromatic protons, and the protons of the heptadienone chain, would remain, although their chemical shifts might be slightly altered due to the electronic effects of the attached glycinoyl groups.
¹³C NMR: The ¹³C NMR spectrum would provide further evidence of the new ester linkages. The appearance of a new carbonyl carbon signal in the ester region (around 170-175 ppm) and the signal for the methylene carbon of glycine would be indicative of the successful conjugation. The chemical shifts of the aromatic carbons of the curcumin rings attached to the ester groups would also be expected to shift.
Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the exact mass of the Di-O-glycinoylcurcumin cation. The experimentally determined mass should match the calculated theoretical mass for the molecular formula C₂₅H₂₆N₂O₈, confirming the successful conjugation of two glycine units to the curcumin molecule. The presence of the dihydrochloride salt would be inferred from the isotopic pattern of chlorine atoms if observed, or more commonly, the analysis would be performed on the free base.
The following table summarizes the expected key spectroscopic data for the structural confirmation of Di-O-glycinoylcurcumin.
| Technique | Expected Observations for Di-O-glycinoylcurcumin |
| ¹H NMR | Appearance of signals for glycine methylene protons (~3.5-4.5 ppm). Disappearance of curcumin's phenolic -OH protons. Retention of characteristic curcumin backbone signals with slight shifts. |
| ¹³C NMR | Appearance of ester carbonyl carbon signal (~170-175 ppm). Appearance of glycine methylene carbon signal. Shifts in the signals of curcumin's aromatic carbons attached to the ester groups. |
| HRMS (ESI) | Detection of the molecular ion peak corresponding to the exact mass of the Di-O-glycinoylcurcumin cation (C₂₅H₂₆N₂O₈). |
Molecular and Cellular Mechanisms of Action
Modulatory Effects on Signal Transduction Pathways
There is a significant lack of specific research on the direct effects of Di-O-glycinoylcurcumin Dihydrochloride (B599025) on key signal transduction pathways. While curcumin (B1669340) itself is a known modulator of many kinases, it is not scientifically sound to directly extrapolate these findings to its dihydrochloride derivative without specific experimental validation.
Inhibition of Protein Kinase C (PKC) Activity
No specific studies were identified that investigate the inhibitory effect of Di-O-glycinoylcurcumin Dihydrochloride on Protein Kinase C (PKC) activity.
Suppression of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity
There is no available research detailing the suppression of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity by this compound.
Attenuation of IκB Kinase (IKK) Activity
The effect of this compound on IκB Kinase (IKK) activity has not been documented in the available scientific literature.
Impact on Inflammatory Mediators and Enzymes
The anti-inflammatory properties of curcumin are well-documented, but the specific impact of this compound on inflammatory mediators and enzymes has not been specifically elucidated.
Inhibition of Inflammatory Cytokine Production by Immune Cells (e.g., peripheral blood monocytes, alveolar macrophages)
Regulation of Inducible Nitric Oxide Synthase (iNOS)
There is no available data on the regulation of inducible nitric oxide synthase (iNOS) by this compound.
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
This compound has been reported to inhibit key enzymes in the inflammatory cascade, specifically cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net These enzymes are pivotal in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These signaling molecules are critically involved in inflammation and carcinogenesis. The inhibitory action of this compound on COX and LOX suggests a potential mechanism for its anti-inflammatory effects. researchgate.net
| Enzyme Pathway | Action of this compound | Reference |
| Cyclooxygenase (COX) | Inhibition | researchgate.net |
| Lipoxygenase (LOX) | Inhibition | researchgate.net |
Mechanisms of Cell Fate Regulation
The regulation of cell fate, including the induction of programmed cell death in abnormal cells and the suppression of uncontrolled cell growth, is a cornerstone of cancer therapeutics. Research has explored the role of this compound in these processes.
While the parent compound, curcumin, is known to induce apoptosis in various cell types, specific studies detailing the induction of apoptosis in dysplastic cells by this compound are not extensively available in the current scientific literature.
The precise molecular pathways through which this compound may induce apoptosis have not been fully elucidated in published research.
There is a lack of specific scientific data on the modulation of key apoptotic regulators such as p53 and p21 directly by this compound.
A significant aspect of the anti-tumor potential of this compound lies in its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its potent antiproliferative effects. For instance, aqueous solutions of bis-glycinoylcurcumin dihydrochloride salt have shown a strong antiproliferative effect against the LNCaP prostate cancer cell line.
| Cell Line | Effect of this compound |
| LNCaP (Prostate Cancer) | Potent antiproliferative effect |
The antiproliferative effects of this compound are thought to be, at least in part, attributable to its inhibition of the chymotrypsin-like activity of the proteasome. The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately suppressing cancer cell proliferation. The inhibitory effect of bis-glycinoylcurcumin dihydrochloride on this proteasomal activity has been observed in conjunction with its antiproliferative action.
| Cellular Target | Effect of this compound |
| Proteasome Chymotrypsin-like Activity | Inhibition |
Antiproliferative Effects on Aberrant Cell Growth
Antioxidant Mechanisms of Action
This compound is recognized for its antioxidant properties, a characteristic largely attributed to the curcumin it releases. ichimarutrading.co.jp However, specific studies delineating its independent mechanisms are not extensively documented. The primary advantage of this prodrug is its enhanced water solubility, which may facilitate its interaction with biological systems compared to curcumin. nih.govscispace.com
Scavenging of Reactive Oxygen Species (ROS)
Detailed studies quantifying the direct ROS scavenging activity of this compound are not presently available. The antioxidant effect of curcuminoids is attributed to their chemical structure, which includes phenolic groups and a diketone moiety capable of neutralizing free radicals like hydrogen peroxide (H₂O₂), hydroxyl radicals (OH·), and superoxide (B77818) anions (O₂⁻·). mdpi.com It is presumed that this compound acts as a carrier for curcumin, which then exerts these scavenging effects upon release.
Enhancement of Endogenous Antioxidant Enzyme Systems
There is a lack of specific research investigating the effects of this compound on endogenous antioxidant enzyme systems. The parent compound, curcumin, has been shown to enhance the body's innate antioxidant defenses by upregulating enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1), often through the activation of the Nrf2 signaling pathway. However, dedicated studies confirming this mechanism for the this compound prodrug have not been identified.
Preclinical Efficacy Studies in Disease Models
In Vitro Assessments of Antiproliferative and Apoptotic Efficacy
Cancer Cell Line Investigations (e.g., MCF-7, MDA-MB-231, LNCaP, HCT116, SW480, SK-MEL)
No peer-reviewed studies were found that specifically tested the antiproliferative or apoptotic effects of Di-O-glycinoylcurcumin Dihydrochloride (B599025) on the listed cancer cell lines.
Comparative Cytotoxicity Profiles with Parent Curcumin (B1669340)
Without data on the cytotoxicity of Di-O-glycinoylcurcumin Dihydrochloride, a comparative analysis against the parent compound, curcumin, cannot be performed.
Effects on Cellular Viability and Colony Formation
Research detailing the specific impact of this compound on the viability of cancer cells or its ability to inhibit colony formation is not available in the public domain.
In Vivo Efficacy Evaluation in Animal Models
Application in Xenograft Tumor Models
No studies were identified that utilized this compound in animal xenograft tumor models to assess its in vivo efficacy.
Assessment of Therapeutic Outcomes in Preclinical Disease Models
Consequently, there is no information available regarding the therapeutic outcomes of administering this compound in any preclinical models of disease.
Histopathological and Molecular Biomarker Analysis from In Vivo Studies
There is a notable absence of published in vivo studies detailing the histopathological and molecular biomarker analysis of this compound. While research on curcumin itself has shown various effects on tissue architecture and cellular markers in different disease models, similar specific data for its di-glycinoyl dihydrochloride derivative is not available. Investigations into the microscopic changes in tissues or the expression of specific proteins and genes following treatment with this compound in animal models have not been reported in the accessible scientific literature.
Anti-inflammatory Efficacy in Preclinical Models
While this compound has been noted for its anti-inflammatory properties, a claim largely extrapolated from the known activities of curcumin, specific preclinical studies in inflammatory models are not detailed in available research. The synthesis of curcumin-amino acid conjugates, such as this compound, is intended to enhance the therapeutic potential of curcumin, which includes its anti-inflammatory effects. However, dedicated studies to quantify this enhancement in vivo are not presently available.
Comprehensive assessments of the impact of this compound on key inflammatory markers in preclinical models have not been published. Data tables and detailed findings from studies measuring levels of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) following administration of this specific compound are not available in the current body of scientific literature.
Similarly, there is a lack of reported data on the functional outcomes in animal models of inflammatory conditions treated with this compound. Research detailing improvements in physiological functions, such as enhanced mobility in arthritis models or improved organ function in models of inflammatory diseases, has not been specifically published for this curcumin derivative.
Structure Activity Relationships Sar of Curcumin Glycinoyl Conjugates
Impact of Glycinoyl Substitution on Biological Activity
The conjugation of glycine (B1666218) to the curcumin (B1669340) backbone via ester linkages at its phenolic hydroxyl groups fundamentally alters the molecule's physicochemical properties and its interaction with biological systems. This substitution is a targeted approach to improve therapeutic efficacy by modifying the parent compound's pharmacokinetics and pharmacodynamics.
The introduction of glycinoyl moieties to curcumin is primarily aimed at improving its water solubility and bioavailability. nih.govwjpmr.comwjpmr.com The amino acid conjugates of curcumin are expected to have improved water solubility and are likely to be better absorbed than curcumin itself. nih.gov This is achieved by esterifying the 4 and 4' phenolic hydroxyls, which are also the primary sites for metabolic glucuronidation and sulfation. researchgate.net By masking these groups, glycinoyl conjugation can potentially reduce first-pass metabolism, thereby increasing the systemic availability of the compound. mdpi.com
Studies have shown that water-soluble amino acid conjugates of curcumin exhibit potent antiproliferative and proteasome inhibitory activity. nih.gov For instance, Di-O-glycinoylcurcumin has demonstrated significant apoptotic efficacy in breast cancer cell lines. researchgate.net The glycine moieties can also facilitate cellular uptake, potentially by utilizing existing amino acid transport systems in the intestinal absorptive epithelia. researchgate.net This enhanced intracellular accumulation allows the conjugate to more effectively reach its molecular targets. researchgate.net Molecular docking studies further help in understanding how these conjugates interact with protein targets, revealing that modifications can lead to better binding affinity and inhibitory potential against enzymes like dual-specificity tyrosine-regulated kinase 2 (DYRK2), a target for proteasome inhibition. nih.gov
In the context of Di-O-glycinoylcurcumin, stereochemical considerations are minimal. The parent curcumin molecule, in its stable keto-enol tautomeric form, is achiral. Glycine, the simplest amino acid, is also achiral as it lacks a stereocenter. Consequently, the resulting Di-O-glycinoylcurcumin conjugate is an achiral molecule.
Comparative SAR Analysis with Other Curcumin Derivatives
To better understand the specific advantages of glycinoyl conjugation, it is useful to compare the SAR of these compounds with other classes of curcumin derivatives, such as other esters and molecules with different conjugated moieties.
Di-O-glycinoylcurcumin belongs to the class of curcumin esters. Research has explored various ester modifications to improve curcumin's properties. One study compared curcumin acetates and amino acid conjugates as proteasome inhibitors. nih.gov It was found that while curcumin acetates could act as prodrugs, the water-soluble amino acid conjugates, including the glycinoyl derivative, were potent proteasome inhibitors in their own right. nih.gov
Another comparative study investigated the antiproliferative effects of Di-O-glycinoylcurcumin (CDG) and Di-O-piperoylcurcumin (CDP). researchgate.netresearchgate.net Both conjugates showed efficacy comparable to or greater than curcumin in breast cancer cell lines. The specific choice of the conjugated acid (glycine vs. piperic acid) influences the molecule's lipophilicity and interactions, leading to slight differences in potency across different cell lines. researchgate.netresearchgate.net Research on mono-carbonyl curcumin analogues has also shown that introducing amino acids to the hydroxyl group can yield highly water-soluble conjugates with potent anti-hepatocellular carcinoma activity. nih.gov Generally, diesters of curcumin have been found to be relatively more active than curcumin itself or its monoesters, which is attributed to increased solubility, slower metabolism, and better cellular uptake. nih.gov
| Compound | MCF-7 Cells | MDA-MB-231 Cells |
|---|---|---|
| Curcumin | 44.61 | 54.68 |
| Di-O-glycinoylcurcumin (CDG) | Comparable to Curcumin | Comparable to Curcumin |
| Di-O-piperoylcurcumin (CDP) | Comparable to Curcumin | Comparable to Curcumin |
[Source: Data synthesized from research findings. researchgate.netresearchgate.net]
Beyond simple esters, curcumin has been conjugated with a variety of other chemical entities to modulate its activity. These include polymers, metal ions, and carbohydrates.
PEGylated Curcumin: Conjugation with polyethylene (B3416737) glycol (PEG) significantly enhances the aqueous solubility of curcumin. nih.gov PEGylated curcumin analogues have been shown to be potent activators of the Nrf2 antioxidant pathway, often more so than free curcumin. nih.gov
Metallo-Curcumin Complexes: Complexation with metal ions such as Cu²⁺, Ni²⁺, or Zn²⁺ can improve curcumin's solubility and enhance its DNA-binding ability. mdpi.com These metallo-conjugates have shown improved antibacterial activity and significant toxicity against certain cancer cell lines. mdpi.com
Curcumin Glycosides: The attachment of sugar moieties (glycosylation) is another strategy to increase water solubility. Glucosyl conjugates of curcumin have demonstrated enhanced antioxidant, antimicrobial, and cytotoxic activities compared to the parent compound. mdpi.com
Compared to these other conjugates, glycinoyl derivatives offer the advantage of using a natural, biocompatible amino acid to enhance solubility and cellular uptake, potentially leading to a favorable therapeutic profile. wjpmr.comwjpmr.com While PEGylation dramatically increases solubility, the resulting large molecule may have different tissue distribution properties. Metallo-complexes introduce a non-biological component, whereas glycinoyl conjugates are composed of naturally occurring building blocks.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of curcumin derivatives, including glycinoyl conjugates. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking provide deep insights into the molecular features governing biological activity. nih.govmdpi.comresearchgate.net
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build models that correlate the 3D structural properties of molecules with their biological activities. nih.govmdpi.comresearchgate.net These models can identify which regions of the curcumin analogue are sensitive to modification. For example, QSAR analysis can reveal that the presence of hydrogen-bond acceptors or specific hydrophobic groups at certain positions on the phenyl rings would increase activity against a particular target, such as the androgen receptor. mdpi.com
Molecular docking simulations are used to predict the binding conformation and affinity of a ligand (e.g., Di-O-glycinoylcurcumin) within the active site of a target protein, such as cyclin-dependent kinase 2 (CDK2) or the proteasome. nih.govturkjps.org These studies can elucidate key interactions, like hydrogen bonds with specific amino acid residues, that are crucial for inhibitory activity. turkjps.org By comparing the docking scores and binding energies of different curcumin derivatives, researchers can rationally design new compounds with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.netresearchgate.net
| Method | Application | Key Insights |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D structure | Identifies structural features (e.g., steric, electrostatic) that enhance or decrease activity. nih.govmdpi.com |
| Molecular Docking | Simulating ligand-protein binding | Predicts binding modes, affinity, and key interactions with target residues. nih.govturkjps.org |
| Pharmacophore Mapping | Identifying essential 3D features for activity | Defines the spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers. bioethicsjournal.ru |
[Source: Information compiled from multiple computational studies. nih.govnih.govmdpi.comturkjps.orgbioethicsjournal.ru]
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein at the molecular level. For curcumin glycinoyl conjugates, these studies provide insights into how the addition of glycine moieties to the curcumin scaffold influences its interaction with various biological targets, which is crucial for understanding its therapeutic potential.
While specific molecular docking and dynamics simulation studies on Di-O-glycinoylcurcumin Dihydrochloride (B599025) are not extensively available in the public domain, research on other curcumin conjugates provides a strong basis for understanding its potential interactions. For instance, studies on curcumin-amino acid conjugates have shown that the amino acid linker can significantly influence the binding energy and interaction with protein targets.
In silico studies on various curcumin-modified conjugates have demonstrated that modifications to the curcumin structure can lead to improved binding affinity and stability within the active sites of target proteins. For example, molecular docking studies on curcumin hybrids have shown that the conjugates can exhibit higher dock scores and more favorable binding energies compared to curcumin itself. These improved interactions are often attributed to the formation of additional hydrogen bonds and hydrophobic interactions with key amino acid residues in the target protein's binding pocket.
Molecular dynamics simulations further build upon the static view provided by molecular docking by simulating the movement of the ligand-protein complex over time. These simulations can reveal the stability of the binding pose and the dynamics of the interactions. For curcumin and its analogues, molecular dynamics studies have been instrumental in assessing the time-dependent stability of their interactions with various targets. vnu.edu.ua The results often show that while curcumin can bind effectively, certain conjugates form more stable and sustained interactions over the simulation period. This enhanced stability is a key factor in the potential for improved biological activity.
The general findings from these computational studies on curcumin derivatives suggest that the glycinoyl groups in Di-O-glycinoylcurcumin Dihydrochloride would likely enhance its interaction with target proteins through several mechanisms:
Increased Polarity and Hydrogen Bonding: The glycine moieties introduce additional polar functional groups (amine and carboxyl groups) that can participate in hydrogen bonding with the protein target.
Improved Flexibility: The ester linkage and the glycine side chain can provide greater conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.
Enhanced Solubility: The dihydrochloride salt form and the glycine residues are expected to improve the aqueous solubility of the compound, which can be a limiting factor for curcumin's bioavailability.
These computational predictions, while not specific to this compound, provide a solid theoretical framework for its potential advantages as a therapeutic agent and underscore the importance of the glycinoyl conjugation in modulating the structure-activity relationship of curcumin.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For curcumin and its derivatives, QSAR studies are instrumental in identifying the key molecular features that contribute to their therapeutic effects.
A recurring theme in the QSAR analysis of curcumin derivatives is the importance of the phenolic hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the β-diketone moiety in the central linker. nuft.edu.uanih.gov Modifications at these positions can significantly impact the compound's activity.
For curcumin-amino acid conjugates, 2D-QSAR studies have been conducted to correlate their structural features with anti-inflammatory, analgesic, and antimicrobial properties. nih.gov These studies have highlighted that the nature of the conjugated amino acid and any protecting groups can significantly influence the biological response. nih.gov The findings from such studies can be extrapolated to understand the potential activity profile of this compound.
Key insights derived from QSAR studies on curcumin derivatives that are relevant to this compound include:
Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are often found to be significant. These properties influence the molecule's ability to participate in charge-transfer interactions and redox reactions.
Lipophilicity: The balance between hydrophilicity and lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The conjugation of glycine is expected to modulate the lipophilicity of curcumin, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Steric and Topological Descriptors: The size, shape, and connectivity of the molecule, as described by various steric and topological indices, play a crucial role in its ability to fit into the binding site of a target protein.
The development of robust QSAR models for curcumin derivatives can guide the rational design of new analogues with enhanced potency and selectivity. nih.govekb.eg For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to curcumin derivatives to create predictive models for their activity as androgen receptor antagonists and aldehyde dehydrogenase 1 inhibitors. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a roadmap for future synthetic efforts.
Future Research Directions and Translational Perspectives for Di O Glycinoylcurcumin Dihydrochloride
Exploration of Novel Therapeutic Indications
The inherent biological activities of the parent compound, curcumin (B1669340), offer a logical starting point for investigating novel therapeutic applications of Di-O-glycinoylcurcumin Dihydrochloride (B599025). As a prodrug, this derivative is designed to overcome the limited bioavailability of curcumin, potentially unlocking its therapeutic efficacy in a wider range of diseases. Future research should systematically explore its potential in indications where curcumin has shown promise but has been hindered by poor pharmacokinetics.
Key areas for exploration include:
Oncology: Beyond general anti-cancer properties, research could focus on specific malignancies where curcumin has demonstrated preclinical efficacy, such as multiple myeloma and leukemia, particularly given the potential for improved accumulation in the bone marrow. medicaldaily.com Investigations into its effects on drug-resistant cancers and its role in modulating the tumor microenvironment are also warranted.
Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of curcumin are highly relevant to neurodegenerative conditions like Alzheimer's and Parkinson's disease. The enhanced bioavailability of Di-O-glycinoylcurcumin Dihydrochloride may allow for therapeutically relevant concentrations to cross the blood-brain barrier, a significant hurdle for many potential neuroprotective agents.
Inflammatory and Autoimmune Disorders: Chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, are driven by dysregulated inflammatory pathways that are known to be modulated by curcumin. The improved solubility and potential for sustained release of the active compound could offer advantages in managing these chronic conditions.
Metabolic Syndrome and Related Complications: Preclinical evidence suggests that curcumin can positively impact various aspects of metabolic syndrome, including insulin (B600854) resistance, hyperlipidemia, and obesity. Future studies should assess whether the enhanced bioavailability of this compound translates to more potent effects in these areas.
Development of Advanced Preclinical Models
To robustly evaluate the therapeutic potential of this compound, it is imperative to move beyond simple cell-based assays and traditional animal models. The development and utilization of more sophisticated preclinical models will provide a more accurate prediction of its clinical efficacy.
Future preclinical research should incorporate:
Patient-Derived Xenografts (PDXs) and Organoids: For oncology indications, PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can offer a more realistic assessment of therapeutic response. Similarly, three-dimensional organoid cultures derived from patient tissues can provide a high-throughput platform for screening and mechanistic studies.
Humanized Mouse Models: In the context of inflammatory and autoimmune diseases, mouse models with a reconstituted human immune system can offer more relevant insights into the compound's immunomodulatory effects than traditional rodent models.
Advanced In Vitro Barrier Models: To assess its potential in neurodegenerative diseases, sophisticated in vitro models of the blood-brain barrier can be employed to quantify its permeability and transport mechanisms.
"Disease-in-a-Dish" Models: The use of induced pluripotent stem cell (iPSC) technology to generate patient-specific cell types (e.g., neurons, cardiomyocytes) can allow for the study of disease mechanisms and drug responses in a human-relevant context.
Strategies for Enhanced Molecular Targeting
While curcumin is known for its multi-targeting capabilities, a more nuanced understanding of the specific molecular targets of this compound is crucial for its development as a precision therapeutic. tandfonline.comresearchgate.net Future research should focus on elucidating its primary mechanisms of action and developing strategies for more targeted delivery.
Key strategies include:
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the direct binding partners of the compound within the cell. This will help to distinguish its primary targets from its downstream effects.
Pathway-Specific Investigations: Focusing on its effects on key signaling pathways implicated in disease, such as NF-κB, STAT3, and PI3K/Akt, to understand its mechanism of action in a more focused manner. nih.govnih.gov
Development of Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to targeting ligands (e.g., antibodies, peptides) can enhance its accumulation at the site of disease, thereby increasing its efficacy and reducing potential off-target effects. nih.gov
Investigation of Synergistic Therapeutic Approaches
The multi-targeting nature of curcumin suggests that this compound could be a valuable component of combination therapies. researchgate.netbenthamdirect.com Investigating its synergistic effects with existing drugs could lead to more effective treatment regimens with potentially lower doses and reduced toxicity.
Future research should explore combinations with:
Chemotherapeutic Agents: In oncology, combining this compound with conventional chemotherapy could enhance the anti-tumor effects and potentially overcome drug resistance.
Immunotherapies: Given its immunomodulatory properties, this compound could be investigated as an adjunct to checkpoint inhibitors and other immunotherapies to improve their efficacy.
Anti-inflammatory Drugs: In chronic inflammatory diseases, combining it with standard-of-care anti-inflammatory agents could allow for dose reduction and a more comprehensive suppression of inflammatory pathways.
Other Natural Compounds: Exploring synergies with other bioactive natural products could lead to the development of novel, multi-component therapies. frontiersin.org
| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |
| Oncology | Paclitaxel | Overcoming chemoresistance, enhanced apoptosis |
| Immunology | Anti-PD-1 Antibodies | Modulation of the tumor microenvironment |
| Inflammatory Disease | Methotrexate | Complementary anti-inflammatory mechanisms |
| Neuroprotection | Levodopa | Reduction of oxidative stress in Parkinson's disease |
Bridging Preclinical Discoveries to Advanced Research Stages
The successful translation of this compound from a promising preclinical candidate to a clinically viable therapeutic requires a strategic and well-defined developmental pathway.
Key translational steps include:
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose, exposure, and biological effect of the compound is essential for designing informative clinical trials.
Biomarker Development: Identifying and validating biomarkers that can predict patient response or provide an early indication of therapeutic efficacy will be crucial for patient selection and monitoring in clinical studies.
Investigational New Drug (IND)-Enabling Studies: Conducting comprehensive toxicology and safety pharmacology studies in compliance with regulatory guidelines to support the initiation of first-in-human clinical trials.
Innovative Clinical Trial Design: Employing adaptive trial designs and other innovative approaches to efficiently evaluate the safety and efficacy of the compound in early-phase clinical studies.
By systematically addressing these future research directions and translational perspectives, the full therapeutic potential of this compound can be rigorously evaluated and potentially harnessed for the benefit of patients across a range of diseases.
Q & A
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Audit methodological variables: inoculum size (CFU/mL), culture media (Mueller-Hinton vs. RPMI), and compound solubility (DMSO vs. saline). Perform meta-analyses using random-effects models to quantify heterogeneity. Re-evaluate strain-specific resistance mechanisms (e.g., efflux pumps) via genomic sequencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
